AEG 40730 dihydrochloride, also known by its chemical name, is a compound that has garnered attention in scientific research due to its potential applications in various biological processes. It is classified as a small molecule inhibitor, specifically targeting the apoptosis pathway. The compound has been studied for its effects on necroptosis and other cell death mechanisms, making it a valuable tool in the field of cell biology and pharmacology.
Chemically, AEG 40730 dihydrochloride is categorized under small molecule inhibitors. It is recognized for its role in modulating cellular pathways related to apoptosis and necroptosis, particularly through the activation of specific kinases involved in these processes.
The synthesis of AEG 40730 dihydrochloride involves several chemical reactions that typically require specialized laboratory techniques. While specific methods may vary among research groups, general approaches often include:
Technical details regarding the exact synthetic pathway are often proprietary or unpublished but can be derived from related literature on similar compounds.
The molecular structure of AEG 40730 dihydrochloride can be described using its chemical formula and structural representation. The compound typically features:
The compound has a CAS number of 1883545-50-3 . Detailed structural data can be obtained from chemical databases or publications focusing on its characterization.
AEG 40730 dihydrochloride participates in various chemical reactions that are crucial for its functionality as an inhibitor. Key reactions include:
Technical details regarding these reactions are often documented in studies exploring the compound's mechanism of action and biological effects .
The mechanism of action for AEG 40730 dihydrochloride primarily involves its role as an inhibitor of necroptosis. This process can be summarized as follows:
Research has shown that the activation of AMPK is critical for mediating the effects of AEG 40730 dihydrochloride on cell fate decisions during necroptosis .
AEG 40730 dihydrochloride typically exhibits the following physical properties:
Key chemical properties include:
Relevant data regarding these properties can often be found in supplier catalogs or scientific literature discussing similar compounds.
AEG 40730 dihydrochloride has several scientific applications:
AEG 40730 dihydrochloride functions as a potent small-molecule IAP antagonist by mimicking the endogenous inhibitor Smac/DIABLO. It selectively targets the BIR3 (Baculovirus IAP Repeat 3) domains of cIAP1, cIAP2, and XIAP with nanomolar binding affinity (Ki = 1.1–4.5 nM for cIAP1/2; 156–8210 nM for XIAP) [1] [3] . This binding disrupts the interaction between IAPs and caspases, particularly caspase-9, which is constitutively suppressed by XIAP-BIR3. Structural analyses reveal that AEG 40730 occupies the AVPI-peptide binding groove within the BIR3 domain, sterically hindering IAP-caspase interactions [1] [8]. Consequently, caspase-9 is liberated, initiating the apoptotic cascade. Additionally, BIR3 binding induces conformational changes in cIAP1/2, triggering their auto-ubiquitination and proteasomal degradation, which further sensitizes cancer cells to apoptosis [1] .
Table 1: Binding Affinities of AEG 40730 to BIR3 Domains
IAP Protein | Binding Affinity (Ki, nM) | Selectivity vs. XIAP |
---|---|---|
cIAP1 | 1.1–2.5 | >1,000-fold |
cIAP2 | 3.0–4.5 | >1,000-fold |
XIAP | 156–8210 | Reference |
Beyond apoptosis, AEG 40730 dihydrochloride modulates necroptosis by inhibiting RIPK1-RIPK3-MLKL necrosome assembly. The AMPK-Parkin axis serves as a critical negative regulator of this process: AMPK phosphorylates and activates Parkin, an E3 ubiquitin ligase that subsequently ubiquitinates RIPK3 [2]. This K63-linked polyubiquitination impedes RIPK3 binding to RIPK1, preventing necrosome formation. In Parkin-deficient systems, RIPK1-RIPK3 interaction increases by >80%, leading to uncontrolled MLKL phosphorylation and necroptosis [2]. AEG 40730 exacerbates this pathway by degrading cIAP1/2—proteins that constitutively ubiquitinate RIPK1—thus shifting cellular signaling toward necroptosis when caspases are inhibited. This dual-regulation mechanism highlights the compound’s role in suppressing pro-survival complexes through structural incapacitation of necrosome components [2] .
cIAP1/2 maintain cell survival by acting as E3 ubiquitin ligases that constitutively ubiquitinate RIPK1. This K63-linked ubiquitination recruits the TAK1 kinase complex, activating NF-κB-mediated survival pathways . AEG 40730 dihydrochloride binds cIAP1/2, inducing their auto-ubiquitination and degradation, which reduces RIPK1 ubiquitination by >90% [5] . Deubiquitinated RIPK1 then forms a pro-death complex with FADD and caspase-8, initiating apoptosis. Conversely, in caspase-deficient environments, deubiquitinated RIPK1 stabilizes the RIPK1-RIPK3 complex, promoting necroptosis [2]. Parkin-mediated K33-linked ubiquitination of RIPK3 further modulates this balance by inhibiting RIPK1-RIPK3 interactions. Loss of Parkin (e.g., in cancer mutations like R420H/H461R) elevates necroptosis sensitivity by 3-fold, demonstrating how AEG 40730 exploits ubiquitination dynamics to tilt cell fate toward death [2].
Table 2: Ubiquitination Pathways Regulated by IAP Antagonism
Ubiquitination Target | Linkage Type | Functional Outcome | Regulator |
---|---|---|---|
RIPK1 (by cIAP1/2) | K63-linked | TAK1/NF-κB activation; Cell survival | Degraded by AEG 40730 |
RIPK3 (by Parkin) | K33-linked | RIPK1-RIPK3 dissociation | AMPK-Parkin axis |
cIAP1/2 (auto-ubiquitination) | K48-linked | Proteasomal degradation | Induced by AEG 40730 |
AEG 40730 dihydrochloride exemplifies the mechanistic interplay between apoptosis and necroptosis. Degradation of cIAP1/2 by this compound enables two context-dependent outcomes:
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6